molecular formula C13H15N3O2 B7749090 2-(2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one

2-(2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one

Cat. No.: B7749090
M. Wt: 245.28 g/mol
InChI Key: HHBWTOYJZAJNEY-UHFFFAOYSA-N
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Description

2-(2-Hydroxyanilino)-6-propyl-1H-pyrimidin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidinone core substituted with a hydroxyanilino group and a propyl chain, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one typically involves the condensation of 2-hydroxyaniline with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyanilino)-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidinone ring can be reduced under specific conditions.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Halogenated anilino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit DNA replication.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of replication protein A (RPA), a key protein involved in DNA replication and repair. By binding to the RPA70 subunit, 2-(2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one disrupts the interaction between RPA and single-stranded DNA, leading to replication stress and cell cycle arrest. This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the sensitivity of cancer cells to radiation and chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)
  • TDRL-505
  • Fumaropimaric acid (NSC15520)

Uniqueness

2-(2-Hydroxyanilino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown a higher efficacy in inhibiting RPA and inducing replication stress, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

2-(2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-9-8-12(18)16-13(14-9)15-10-6-3-4-7-11(10)17/h3-4,6-8,17H,2,5H2,1H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWTOYJZAJNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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